molecular formula C14H7Cl3N2O B12959563 5-Chloro-1-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-one

5-Chloro-1-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-one

Katalognummer: B12959563
Molekulargewicht: 325.6 g/mol
InChI-Schlüssel: GGHODCIXVZGKEE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Chloro-1-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-one is a chemical compound that belongs to the class of naphthyridines This compound is characterized by the presence of a naphthyridine ring system substituted with chlorine atoms and a dichlorophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-one typically involves the reaction of 2,6-dichloroaniline with appropriate naphthyridine precursors under specific conditions. One common method includes the cyclization of 2,6-dichloroaniline with a suitable naphthyridine derivative in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

5-Chloro-1-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding naphthyridine oxides.

    Reduction: Formation of reduced naphthyridine derivatives.

    Substitution: Formation of substituted naphthyridine compounds with various functional groups.

Wissenschaftliche Forschungsanwendungen

5-Chloro-1-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-Chloro-1-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Chloro-1-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-one: shares similarities with other naphthyridine derivatives such as:

Uniqueness

  • The presence of the 2,6-dichlorophenyl group in this compound imparts unique chemical properties and potential biological activities compared to other similar compounds. This structural feature may enhance its binding affinity to specific molecular targets and influence its reactivity in various chemical reactions.

Eigenschaften

Molekularformel

C14H7Cl3N2O

Molekulargewicht

325.6 g/mol

IUPAC-Name

5-chloro-1-(2,6-dichlorophenyl)-1,6-naphthyridin-2-one

InChI

InChI=1S/C14H7Cl3N2O/c15-9-2-1-3-10(16)13(9)19-11-6-7-18-14(17)8(11)4-5-12(19)20/h1-7H

InChI-Schlüssel

GGHODCIXVZGKEE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1)Cl)N2C3=C(C=CC2=O)C(=NC=C3)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.